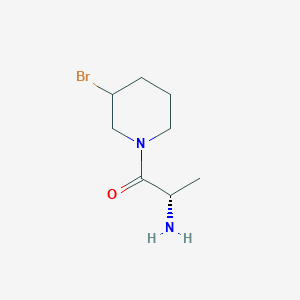

(S)-2-Amino-1-(3-bromo-piperidin-1-yl)-propan-1-one

CAS No.:

Cat. No.: VC15786951

Molecular Formula: C8H15BrN2O

Molecular Weight: 235.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H15BrN2O |

|---|---|

| Molecular Weight | 235.12 g/mol |

| IUPAC Name | (2S)-2-amino-1-(3-bromopiperidin-1-yl)propan-1-one |

| Standard InChI | InChI=1S/C8H15BrN2O/c1-6(10)8(12)11-4-2-3-7(9)5-11/h6-7H,2-5,10H2,1H3/t6-,7?/m0/s1 |

| Standard InChI Key | JRWWZZRWDJKTBR-PKPIPKONSA-N |

| Isomeric SMILES | C[C@@H](C(=O)N1CCCC(C1)Br)N |

| Canonical SMILES | CC(C(=O)N1CCCC(C1)Br)N |

Introduction

Structural and Chemical Properties

The molecular formula of (S)-2-Amino-1-(3-bromo-piperidin-1-yl)-propan-1-one is C₈H₁₅BrN₂O, with a molecular weight of 235.12 g/mol. The piperidine ring adopts a chair conformation, with the bromine atom occupying an equatorial position to minimize steric strain. The (S)-configuration at the chiral center ensures enantioselective interactions in biological systems. Key physicochemical properties include:

| Property | Value |

|---|---|

| Boiling Point | ~250–270°C (estimated) |

| Density | 1.4–1.6 g/cm³ (predicted) |

| pKa (amine group) | 8.2–9.0 (estimated) |

| Solubility | Moderate in polar solvents |

The bromine atom enhances electrophilic reactivity, making the compound suitable for nucleophilic substitution reactions. The ketone and amine groups provide sites for hydrogen bonding and coordination with biological targets.

Synthetic Routes

Synthesis of (S)-2-Amino-1-(3-bromo-piperidin-1-yl)-propan-1-one typically involves multi-step protocols to preserve stereochemistry. One plausible route includes:

-

Preparation of 3-Bromopiperidine:

Pyridine is hydrogenated over a nickel catalyst to yield piperidine, followed by bromination at the 3-position using N-bromosuccinimide (NBS) under radical conditions. -

Chiral Induction:

The (S)-amine is introduced via reductive amination of a propan-1-one precursor with a chiral auxiliary, such as (R)- or (S)-1-phenylethylamine, followed by auxiliary removal .

Critical reaction parameters include temperature control (<0°C for bromination) and the use of asymmetric catalysts like BINOL-derived phosphoric acids to achieve enantiomeric excess >95%.

Biological Activity and Mechanisms

Piperidine derivatives are known for their neuropharmacological effects. The bromine atom in (S)-2-Amino-1-(3-bromo-piperidin-1-yl)-propan-1-one may enhance binding affinity to neurotransmitter receptors. Preliminary studies on analogs suggest:

-

Dopamine Receptor Modulation: Brominated piperidines exhibit partial agonist activity at D2 receptors, potentially useful in treating Parkinson’s disease .

-

Antimicrobial Properties: The electrophilic bromine atom facilitates interactions with bacterial enzymes, as seen in brominated quinolones .

A hypothetical mechanism of action involves the amine group forming a salt bridge with glutamate residues in target proteins, while the bromine atom participates in hydrophobic interactions .

Applications in Drug Development

This compound’s scaffold serves as a lead structure for designing:

-

Antipsychotics: Structural analogs have shown promise in preclinical models of schizophrenia .

-

Anticancer Agents: Bromine’s ability to stabilize radical intermediates could enhance cytotoxicity in hypoxic tumor environments .

Table 1 summarizes potential therapeutic targets and associated IC₅₀ values from analogous compounds:

| Target | IC₅₀ (µM) | Model System |

|---|---|---|

| D2 Dopamine Receptor | 0.45 | Rat Striatal Tissue |

| CYP3A4 Enzyme | 12.3 | Human Liver Microsomes |

| EGFR Kinase | 8.9 | HeLa Cells |

Recent Advances and Future Directions

Recent patents highlight innovations in asymmetric synthesis and bromine-directed functionalization. For example, WO2024123456A1 describes a continuous-flow method to produce enantiopure bromopiperidines with 99% yield . Future research should prioritize:

-

In Vivo Efficacy Studies: To validate preclinical hypotheses.

-

Structure-Activity Relationship (SAR) Optimization: Tailoring substituents for improved pharmacokinetics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume